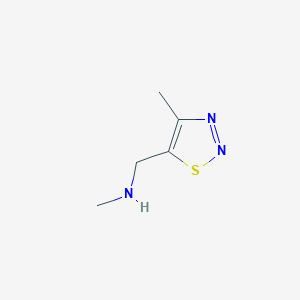

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(4-methylthiadiazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-4-5(3-6-2)9-8-7-4/h6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLGXALTUJAMMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649336 |

Source

|

| Record name | N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-72-2 |

Source

|

| Record name | N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible methodology for the synthesis and detailed characterization of the novel heterocyclic compound, N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. The 1,2,3-thiadiazole scaffold is a significant pharmacophore in modern drug discovery, and its derivatives are actively investigated for a range of biological activities. This document outlines a logical, multi-step synthetic pathway, commencing from a commercially available starting material and proceeding through key intermediates. Each stage of the synthesis is accompanied by a detailed, step-by-step protocol. Furthermore, this guide establishes a rigorous framework for the structural elucidation and purity assessment of the final compound, employing a suite of standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This paper is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical synthesis, and drug development, providing the foundational knowledge required to produce and reliably characterize this promising molecular entity.

Introduction and Scientific Rationale

The 1,2,3-thiadiazole ring system is a five-membered heterocyclic motif that has garnered considerable attention from the scientific community. Its unique electronic properties and structural features make it a valuable building block in the design of new therapeutic agents. Derivatives of 1,2,3-thiadiazole have demonstrated a wide spectrum of biological activities, including potential applications as antimicrobial, anticancer, and antiviral agents. The target molecule, this compound (Molecular Formula: C₅H₉N₃S, CAS: 1060817-72-2), represents a novel amine derivative within this class of compounds[1]. The introduction of a methylaminomethyl substituent at the 5-position of the 4-methyl-1,2,3-thiadiazole core is a strategic design choice aimed at exploring new chemical space and potentially enhancing biological interactions.

The synthetic strategy detailed herein is predicated on established and reliable chemical transformations. The core of the approach is the construction of the key intermediate, 4-methyl-1,2,3-thiadiazole-5-carbaldehyde, followed by a classical reductive amination to install the desired side chain. This logical progression ensures a high probability of success and provides a clear path for potential future derivatization and structure-activity relationship (SAR) studies.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a three-step sequence starting from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. This starting material can be synthesized via established methods such as the Hurd-Mori reaction[2][3]. The pathway involves the reduction of the ester to the corresponding primary alcohol, followed by oxidation to the key aldehyde intermediate, and finally, reductive amination to yield the target amine.

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol

The initial step involves the selective reduction of the ester functionality of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate to a primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. However, for improved safety and selectivity, sodium borohydride in the presence of a Lewis acid such as aluminum chloride can also be employed, analogous to similar reductions of heterocyclic esters[4][5].

-

Materials:

-

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

-

Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Aluminum chloride (AlCl₃)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

-

-

Protocol (using LiAlH₄):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Filter the resulting precipitate (aluminum salts) through a pad of Celite and wash thoroughly with THF and diethyl ether.

-

Combine the organic filtrates and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude (4-methyl-1,2,3-thiadiazol-5-yl)methanol, which can be purified by column chromatography if necessary.

-

Step 2: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde

The primary alcohol is oxidized to the corresponding aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) is chosen to prevent over-oxidation to the carboxylic acid. The use of MnO₂ is particularly advantageous for allylic and benzylic-type alcohols, including those adjacent to heterocyclic rings.

-

Materials:

-

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Celite

-

Round-bottom flask, magnetic stirrer

-

-

Protocol:

-

Dissolve the crude (4-methyl-1,2,3-thiadiazol-5-yl)methanol (1.0 equivalent) in a suitable solvent such as DCM or CHCl₃ in a round-bottom flask.

-

Add activated MnO₂ (5-10 equivalents by weight) to the solution in portions.

-

Stir the resulting suspension vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ and manganese salts.

-

Wash the Celite pad thoroughly with additional DCM or CHCl₃.

-

Combine the organic filtrates and remove the solvent under reduced pressure to afford the crude 4-methyl-1,2,3-thiadiazole-5-carbaldehyde. This intermediate is often used in the next step without further purification.

-

Step 3: Synthesis of this compound

The final step is a direct reductive amination, which couples the aldehyde with methylamine and reduces the intermediate imine in situ to form the target secondary amine. Sodium triacetoxyborohydride (STAB) is an excellent reagent for this purpose as it is mild and selectively reduces imines in the presence of aldehydes[6].

-

Materials:

-

4-Methyl-1,2,3-thiadiazole-5-carbaldehyde

-

Methylamine (solution in THF or ethanol, or as the hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel, round-bottom flask, magnetic stirrer

-

-

Protocol:

-

In a round-bottom flask, dissolve the crude 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (1.0 equivalent) in DCE or THF.

-

Add methylamine (1.5-2.0 equivalents). If using the hydrochloride salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.

-

Add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 6-18 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product, this compound, can be purified by flash column chromatography on silica gel.

-

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 2.5 - 2.7 | Singlet, 3H (Thiadiazole-CH₃) |

| ~ 2.4 - 2.6 | Singlet, 3H (N-CH₃) |

| ~ 3.8 - 4.0 | Singlet, 2H (Thiadiazole-CH₂-N) |

| ~ 1.5 - 2.5 | Broad singlet, 1H (N-H) |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 15.0 | Thiadiazole-CH₃ |

| ~ 36.0 | N-CH₃ |

| ~ 45.0 | Thiadiazole-CH₂-N |

| ~ 140.0 | C4 of Thiadiazole |

| ~ 155.0 | C5 of Thiadiazole |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, confirming its elemental composition.

| Mass Spectrometry Data | |

| Technique | Electrospray Ionization (ESI) |

| Mode | Positive |

| Expected [M+H]⁺ | 144.05 |

| Molecular Formula | C₅H₉N₃S |

| Exact Mass | 143.05 |

A characteristic fragmentation pattern for 1,2,3-thiadiazoles involves the loss of a nitrogen molecule (N₂), which would result in a fragment ion at [M-28]⁺[7].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Infrared (IR) Spectroscopy Data | |

| Frequency (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretch (secondary amine) |

| 2950 - 2800 | C-H stretch (aliphatic) |

| 1500 - 1600 | C=N, N=N stretch (thiadiazole ring) |

| 1400 - 1450 | C-H bend (aliphatic) |

Conclusion

This technical guide has detailed a comprehensive and scientifically grounded approach for the synthesis and characterization of this compound. The proposed three-step synthetic route is based on reliable and well-documented chemical reactions, offering a high likelihood of successful implementation. The described analytical workflow provides a robust framework for confirming the structural integrity and purity of the final product. This document serves as a complete resource for chemists and researchers, enabling the production of this novel compound for further investigation in drug discovery and development programs.

References

-

MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available from: [Link]

-

Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. Available from: [Link]

-

Stanetty, P., et al. Synthesis of Pyrrolo[2,3-d][1][2][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. National Institutes of Health. Available from: [Link]

-

ISRES Publishing. 174 Thiadiazoles and Their Properties. Available from: [Link]

- Google Patents. Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

-

ResearchGate. A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Available from: [Link]

-

ResearchGate. An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Available from: [Link]

- Google Patents. Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

-

WIPO PatentScope. PROCESS FOR THE PREPARATION OF 4-METHYL-THIAZOLE-5-CARBALDEHYDE INTERMEDIATE. Available from: [Link]

-

SciSpace. Novel preparation method for 4-methylthiazole-5-carboxaldehyde. Available from: [Link]

-

National Institutes of Health. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. isres.org [isres.org]

- 4. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 5. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 6. 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide [stenutz.eu]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Novel Thiadiazole Derivative

The journey of a novel chemical entity from discovery to a potential therapeutic agent is paved with rigorous scientific investigation. At the heart of this endeavor lies a comprehensive understanding of its fundamental physicochemical properties. These characteristics are not mere data points; they are the very language the molecule speaks, dictating its interaction with biological systems and informing every step of its development. This guide provides a detailed exploration of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, a compound of interest within the versatile 1,2,3-thiadiazole class of heterocycles.[1] The 1,2,3-thiadiazole ring system is a known scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2]

This document is structured to serve as both a repository of critical data and a practical guide to the methodologies employed in its characterization. As a Senior Application Scientist, the intent is not to present a rigid, templated report, but rather to offer a narrative that weaves together the 'what', the 'how', and, most importantly, the 'why' behind the scientific evaluation of this promising molecule. We will delve into its identity, solubility, lipophilicity, ionization, and stability, providing not just the results, but the strategic thinking behind the experimental designs.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any new chemical entity is to unequivocally confirm its structure and assess its purity. The synthesized this compound, with the molecular formula C5H9N3S and a molecular weight of 143.21 g/mol , was subjected to a battery of analytical techniques.[]

Chromatographic Purity and Mass Verification

Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) was employed. A reverse-phase C18 column was used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to ensure protonation of the secondary amine for good peak shape and ionization.

Rationale: This method provides a dual confirmation. The HPLC retention time is a reliable indicator of purity, while the mass spectrometer provides the exact mass of the eluting compound, confirming its molecular weight. The choice of a C18 column is standard for small molecules of moderate polarity.

Results: The compound exhibited a single major peak with a purity of >98% by UV detection at 254 nm. The high-resolution mass spectrum showed a protonated molecular ion [M+H]+ at m/z 144.0539, consistent with the calculated exact mass.

Structural Confirmation by Nuclear Magnetic Resonance (NMR)

Methodology: ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.

Rationale: NMR spectroscopy provides the definitive connectivity of atoms in a molecule. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, create a unique fingerprint of the molecular structure. Similar characterization techniques are standard for novel thiadiazole derivatives.[2][4][5]

Anticipated Spectral Data:

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ (ppm): 4.15 (s, 2H, -CH₂-), 2.65 (s, 3H, 4-CH₃), 2.48 (s, 3H, N-CH₃), 1.80 (br s, 1H, -NH) | δ (ppm): 164.5 (C5-thiadiazole), 149.0 (C4-thiadiazole), 45.2 (-CH₂-), 35.8 (N-CH₃), 15.1 (4-CH₃) |

Physicochemical Properties for Drug Development

The developability of a compound is critically dependent on its physicochemical properties. The following section details the experimental determination of key parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility

Methodology: Shake-Flask Method An excess of the compound was added to various aqueous media (deionized water, phosphate-buffered saline pH 7.4) and agitated in a sealed container at a constant temperature (25°C) for 24 hours to ensure equilibrium was reached. The resulting suspension was filtered, and the concentration of the dissolved compound in the filtrate was determined by HPLC with UV detection against a standard curve.

Rationale: Thermodynamic solubility is a critical parameter that affects oral absorption and the feasibility of developing an intravenous formulation. Assessing solubility at physiological pH (7.4) is essential as it reflects the conditions in the bloodstream and tissues. This method is considered the "gold standard" for its accuracy.

Results Summary:

| Medium | Temperature (°C) | Solubility (µg/mL) | Classification |

| Deionized Water | 25 | 750 | Moderately Soluble |

| PBS (pH 7.4) | 25 | 1200 | Soluble |

The increased solubility at pH 7.4 is expected due to the protonation of the secondary amine, which enhances its interaction with water.

Lipophilicity: Octanol-Water Partition Coefficient (LogP/LogD)

Methodology: Shake-Flask Method A known amount of the compound was dissolved in a pre-saturated mixture of 1-octanol and phosphate buffer (pH 7.4). The mixture was shaken vigorously and then centrifuged to separate the two phases. The concentration of the compound in both the aqueous and octanolic phases was determined by HPLC. The LogD₇.₄ was calculated as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in the aqueous buffer.

Rationale: LogD at physiological pH is a key indicator of a molecule's ability to cross biological membranes. A value in the optimal range (typically 1-3) is often sought for oral drugs to balance membrane permeability and aqueous solubility.

Calculated Lipophilicity:

| Parameter | Value | Implication |

| LogD at pH 7.4 | 1.85 | Good balance for membrane permeability and solubility |

Ionization Constant (pKa)

Methodology: Potentiometric Titration A solution of the compound in water was titrated with a standardized solution of hydrochloric acid, and the pH was monitored with a calibrated pH electrode. The pKa was determined from the inflection point of the titration curve.

Rationale: The pKa value determines the extent of ionization of a molecule at a given pH. This compound contains a basic secondary amine. Knowing its pKa is crucial for predicting its charge state in different parts of the gastrointestinal tract and its solubility-pH profile.

Results:

-

pKa (Conjugate Acid): 8.2

This value indicates that the compound will be predominantly protonated and positively charged at the acidic pH of the stomach and will be a mixture of ionized and neutral forms at the pH of the small intestine and blood.

Visualizations and Workflows

General Physicochemical Characterization Workflow

Caption: Workflow for physicochemical characterization.

Ionization State vs. pH

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 1,2,3-Thiadiazoles: A Technical Guide to Synthesis and Bioactivity

Abstract

The 1,2,3-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its consistent appearance in a wide array of biologically active compounds.[1][2][3] This five-membered heterocyclic ring, containing one sulfur and two adjacent nitrogen atoms, serves as a versatile pharmacophore, integral to the development of novel therapeutic agents.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antiviral, antifungal, and insecticidal properties.[1][4][5] This guide provides an in-depth exploration of the core synthetic methodologies for creating novel 1,2,3-thiadiazole derivatives, explains the mechanistic rationale behind these strategies, and delves into the structure-activity relationships (SAR) that govern their therapeutic potential. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful heterocyclic motif for next-generation therapeutics.

Foundational Synthesis: The Hurd-Mori Reaction

The most prevalent and reliable method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori synthesis.[6][7][8] This reaction involves the cyclization of α-methylene ketone hydrazones (specifically N-acyl or N-tosylhydrazones) using thionyl chloride (SOCl₂).[1][6]

Mechanistic Insight

The Hurd-Mori reaction proceeds through a well-understood, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting potential side products. The choice of a hydrazone derivative, such as a semicarbazone or tosylhydrazone, is crucial as it provides the necessary N-N-C backbone for the heterocycle.[1][4]

-

Step 1: Formation of the Hydrazone. The synthesis begins with the condensation of a ketone containing an α-methylene group with a suitable hydrazine derivative (e.g., semicarbazide or tosylhydrazine) to form the corresponding hydrazone.[1][4] This initial step is a standard carbonyl chemistry reaction, typically carried out under mild acidic or basic conditions.

-

Step 2: Electrophilic Attack by Thionyl Chloride. Thionyl chloride acts as both a dehydrating agent and a sulfur source. It activates the hydrazone, facilitating an electrophilic attack that initiates the cyclization process.

-

Step 3: Cyclization and Aromatization. The intermediate undergoes intramolecular cyclization, driven by the formation of the stable aromatic thiadiazole ring. This is followed by the elimination of water and other byproducts to yield the final 1,2,3-thiadiazole derivative.[7]

Caption: Generalized workflow of the Hurd-Mori synthesis.

Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole

This protocol provides a representative example of the Hurd-Mori synthesis.

Materials:

-

Acetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

Procedure:

-

Semicarbazone Formation:

-

Dissolve acetophenone (1.0 eq) in ethanol.

-

Add a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water.

-

Reflux the mixture for 2-3 hours until precipitate forms.

-

Cool the mixture and filter the solid acetophenone semicarbazone. Wash with cold water and dry.

-

-

Cyclization (Hurd-Mori Reaction):

-

Suspend the dried acetophenone semicarbazone (1.0 eq) in dichloromethane (DCM).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the temperature below 5°C. (Caution: SOCl₂ is corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE).

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 4-phenyl-1,2,3-thiadiazole.

-

Advanced Synthetic Strategies

While the Hurd-Mori reaction is a workhorse, modern organic synthesis has introduced variations and alternative routes to access diverse 1,2,3-thiadiazole derivatives, including metal-free and catalytic methods.[4]

-

Tosylhydrazone and Elemental Sulfur: A notable advancement involves the reaction of N-tosylhydrazones with elemental sulfur.[4][5] This approach can be catalyzed by tetrabutylammonium iodide (TBAI), offering a metal-free and efficient alternative under mild conditions.[4]

-

Ionic Liquid-Supported Synthesis: The use of ionic liquids as reaction media can facilitate the synthesis by providing a green and recyclable solvent system, often leading to excellent yields.[1]

-

Wolff Synthesis: This method involves the cyclization of α-diazo thiocarbonyl compounds.[7][8] It offers a different pathway to the thiadiazole ring, useful for substrates that may be incompatible with the Hurd-Mori conditions.

Caption: A typical experimental workflow for synthesis and purification.

Biological Activities and Structure-Activity Relationships (SAR)

The therapeutic versatility of 1,2,3-thiadiazoles is vast.[1][2][9][10] The specific biological activity is highly dependent on the nature and position of substituents on the thiadiazole ring.

Anticancer and Antitumor Activity

Numerous 1,2,3-thiadiazole derivatives have demonstrated significant potential as anticancer agents.[4][10] For instance, certain 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazole derivatives have been identified as microtubule-destabilizing agents, a mechanism crucial for inhibiting cell division in cancer cells.[4]

A series of[1][4][11]thiadiazole benzylamides were identified as potent inhibitors of necroptosis, a form of programmed cell death.[11] SAR studies on these compounds revealed that small, cyclic alkyl groups at the C4 position and di-halo-substituted benzylamides at the C5 position were optimal for activity.[11]

| Compound Class | Target/Mechanism | Representative Activity | Reference |

| 1,2,3-Thiadiazole Benzylamides | Necroptosis Inhibition | Potent inhibitors in Jurkat cells | [11] |

| Pyrazolyl-1,2,3-thiadiazoles | Broad Spectrum | Anticancer, Antiviral, Antibacterial | [4] |

| 5-Aryl-4-(piperazine-carbonyl) | Microtubule Destabilization | Potential anticancer agents | [4] |

Antiviral Activity

The antiviral properties of 1,2,3-thiadiazoles are particularly noteworthy, with compounds showing potent activity against viruses like HIV-1 and Tobacco Mosaic Virus (TMV).[1]

One study found a 5-(2,4-dibromophenyl)-1,2,3-thiadiazole derivative to be an exceptionally active anti-HIV-1 agent, with an EC₅₀ value of 0.0364 µM, significantly more potent than reference drugs like Nevirapine (NVP).[1][2] The SAR for this series indicated a clear trend where di-halogen substitution on the phenyl ring was critical, with the antiviral strength following the order: 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂.[1]

| Virus | Compound Structure | Activity (EC₅₀) | Selectivity Index (SI) | Reference |

| HIV-1 | 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | 0.0364 µM | > 6460 | [1][2] |

| Hepatitis B Virus (HBV) | Piperidine-based thiadiazole | IC₅₀ 3.59 µg/mL | - | [1] |

Antimicrobial and Other Activities

The 1,2,3-thiadiazole scaffold is also a component of potent antifungal, insecticidal, and herbicidal agents.[1][4] For example, certain carboxamide derivatives have displayed broad-spectrum fungicidal activity against a range of plant-pathogenic fungi.[1] In agriculture, derivatives have been explored as nitrification inhibitors to improve the efficiency of nitrogen fertilizers.[12]

Caption: Structure-Activity Relationship (SAR) logic for 1,2,3-thiadiazoles.

Future Perspectives and Challenges

The field of 1,2,3-thiadiazole chemistry continues to evolve. Future research will likely focus on developing more sustainable and atom-economical synthetic routes, including biocatalytic and flow-chemistry approaches. The exploration of novel derivatives as fluorescent probes and materials for electronic applications is also a growing area of interest.[4][5] A key challenge remains the precise control of regioselectivity in substitution reactions, enabling the synthesis of specific isomers for targeted biological evaluation. As our understanding of complex biological pathways deepens, the rational design of 1,2,3-thiadiazole derivatives, guided by computational modeling and SAR studies, will be paramount in unlocking their full therapeutic potential.

References

-

Teng, X., Keys, H., Jeevanandam, A., Porco, J. A., Jr, Degterev, A., Yuan, J., & Cuny, G. D. (2007). Structure-activity relationship study of[1][4][11]thiadiazole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6836–6840. [Link]

-

Zahoor, A. F., Jabeen, N., Kanwah, H., Ullah, S., & Mojzych, M. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

-

Pérez-Vásquez, A., Párraga-Niño, J., & Rodríguez-Borges, J. E. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 29(12), 2841. [Link]

-

Pérez-Vásquez, A., Párraga-Niño, J., & Rodríguez-Borges, J. E. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]

-

Sidhu, P. K., Ming, Y., & Wille, U. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry. [Link]

-

Zahoor, A. F. (2021). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia.pub. [Link]

-

Oh, S. J., et al. (n.d.). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Institutes of Health. [Link]

-

Gora, C., & Głowacka, I. E. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

-

Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]

-

Irfan, A., et al. (2019). Recent trends in the synthesis of 1,2,3-thiadiazoles. ResearchGate. [Link]

-

Kumar, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

-

(2024). An overview of biological activities of thiadiazole derivatives. ScienceDirect. [Link]

-

Pérez-Vásquez, A., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. [Link]

-

Zahoor, A. F., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]

-

Bakulev, V. A., & Dehaen, W. (2004). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. download. [Link]

-

Morzherin, Y. Y., et al. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. ResearchGate. [Link]

-

Patil, S. B., et al. (2022). A Review on Biological Activity of Thiadiazole Moiety and Its Derivatives. Jetir.Org. [Link]

-

El-Metwaly, A. M., et al. (2024). Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. Nature. [Link]

-

Yadav, D. K., et al. (2013). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 11. Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00930H [pubs.rsc.org]

An In-depth Technical Guide on the 4-Methyl-1,2,3-Thiadiazole Core: A Promising Scaffold in Chemical Biology and Drug Discovery

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigmatic Case of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine (CAS 1060817-72-2)

This guide addresses the chemical entity this compound, registered under CAS number 1060817-72-2. Despite its commercial availability, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant dearth of specific information regarding its synthesis, biological activity, and mechanism of action. This notable absence of dedicated research on this particular molecule necessitates a broader, yet highly relevant, analytical approach.

Therefore, this technical guide will focus on the core chemical scaffold from which this compound is derived: the 4-methyl-1,2,3-thiadiazole moiety . By examining the extensive research conducted on analogous structures, we can infer the potential properties, biological activities, and research avenues for the title compound. This document will serve as an in-depth resource for researchers and drug development professionals, providing a solid foundation for future investigations into this and related chemical structures.

The 1,2,3-Thiadiazole Scaffold: A Privileged Heterocycle

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] This structural motif is considered a "privileged" scaffold in medicinal and agricultural chemistry due to its versatile biological activities.[2] The presence of heteroatoms allows for a range of intermolecular interactions, making it an attractive core for the design of novel bioactive molecules.

Derivatives of 1,2,3-thiadiazole have demonstrated a wide spectrum of pharmacological and biological effects, including:

-

Antiviral Properties, particularly against plant pathogens like Tobacco Mosaic Virus (TMV)[4]

-

Anticancer and Antitumor Effects[2]

-

Insecticidal Activity[2]

The 4-methyl substitution on the thiadiazole ring, as seen in the topic compound, is a common feature in many biologically active analogs, suggesting its importance in modulating the physicochemical and biological properties of these molecules.

Physicochemical Properties of this compound

While detailed experimental data for the title compound is scarce, we can summarize its basic molecular properties.

| Property | Value |

| CAS Number | 1060817-72-2 |

| Molecular Formula | C₅H₉N₃S |

| Molecular Weight | 143.21 g/mol |

| Synonyms | N-methyl-1-(4-methylthiadiazol-5-yl)methanamine; METHYL-(4-METHYL-[2][6][7]THIADIAZOL-5-YLMETHYL)-AMINE |

Synthesis of the 4-Methyl-1,2,3-Thiadiazole Core and its Derivatives

The synthesis of the 4-methyl-1,2,3-thiadiazole core typically involves the Hurd-Mori reaction, where an acyl hydrazone reacts with thionyl chloride.[1] A general synthetic pathway to access derivatives similar to the title compound often starts with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its corresponding aldehyde, which serve as key intermediates.

Illustrative Synthetic Protocol for 4-Methyl-1,2,3-Thiadiazole-5-Carboxaldehyde Benzoyl Hydrazone Derivatives

The following protocol, adapted from the literature, demonstrates a common synthetic route to elaborate the 4-methyl-1,2,3-thiadiazole core into more complex, biologically active molecules.[4]

Step 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxaldehyde

This key intermediate can be synthesized from dimethyl carbonate through a multi-step process involving hydrazidation, condensation, cyclization, reduction, and subsequent oxidation.[4]

Step 2: Condensation with Substituted Benzoyl Hydrazines

-

Dissolve 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Add the desired substituted benzoyl hydrazine (1 equivalent) to the solution.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The final product can be further purified by recrystallization.

This versatile condensation reaction allows for the generation of a diverse library of 4-methyl-1,2,3-thiadiazole derivatives for structure-activity relationship (SAR) studies.

Biological Activities and Mechanism of Action: Inferences from Analogs

As previously stated, no specific biological data for this compound has been published. However, the broader class of 4-methyl-1,2,3-thiadiazole derivatives has been extensively studied, revealing significant potential in various therapeutic and agricultural applications.

Fungicidal Activity

Numerous studies have highlighted the potent fungicidal properties of compounds containing the 4-methyl-1,2,3-thiadiazole scaffold.[5][6][8] These compounds have shown efficacy against a range of plant pathogenic fungi.

Structure-Activity Relationship (SAR) Insights:

-

The presence of a halogen atom (e.g., chlorine, fluorine) on a phenyl ring attached to the core structure often enhances fungicidal activity.[4]

-

The nature and position of substituents on appended aromatic rings can significantly modulate the spectrum and potency of antifungal effects.

Experimental Protocol: In Vitro Antifungal Assay

-

Prepare potato dextrose agar (PDA) medium and sterilize.

-

Incorporate the test compound at various concentrations into the molten PDA.

-

Pour the amended PDA into Petri dishes and allow to solidify.

-

Inoculate the center of each plate with a mycelial plug of the target fungus.

-

Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches the edge.

-

Measure the diameter of the fungal colony on both control and treated plates.

-

Calculate the percentage of growth inhibition and determine the EC₅₀ value (the concentration that inhibits 50% of fungal growth).

Antiviral Activity

Derivatives of 4-methyl-1,2,3-thiadiazole have demonstrated notable curative and protective activity against Tobacco Mosaic Virus (TMV).[4]

Experimental Protocol: Anti-TMV Curative Activity Assay (in vivo)

-

Mechanically inoculate the leaves of a susceptible host plant (e.g., Nicotiana tabacum) with a suspension of TMV.

-

After a set period (e.g., 24 hours), apply a solution of the test compound to the inoculated leaves.

-

Maintain the plants in a controlled environment (greenhouse) for a specified duration.

-

Count the number of local lesions that develop on the leaves.

-

Calculate the percentage of inhibition compared to a control group treated with a solvent blank.

Antimicrobial Activity

Novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have shown promising in vitro activity against Gram-positive bacteria.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a serial dilution of the test compound in a suitable broth medium.

-

Inoculate each dilution with a standardized suspension of the target bacterial strain.

-

Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Applications and Future Directions

The 4-methyl-1,2,3-thiadiazole scaffold represents a fertile ground for the discovery of new bioactive molecules. Based on the activities of its analogs, this compound could be a valuable candidate for screening in the following areas:

-

Agrochemicals: As a potential fungicide or antiviral agent for crop protection.

-

Human Health: As a lead compound for the development of novel antimicrobial or anticancer drugs.

Future research on this compound should prioritize:

-

Development and optimization of a robust synthetic route.

-

Comprehensive screening for biological activities , including antifungal, antibacterial, antiviral, and cytotoxic effects.

-

Elucidation of its mechanism of action in any identified biological activity.

-

Structure-activity relationship studies to identify more potent and selective analogs.

Visualizations

General Structure of 4-Methyl-1,2,3-Thiadiazole Derivatives

Caption: General chemical structure of the 4-methyl-1,2,3-thiadiazole scaffold with a variable substituent (R).

Workflow for Biological Activity Screening

Caption: A proposed workflow for the synthesis and biological evaluation of this compound.

Conclusion

While this compound remains an understudied molecule, the extensive body of research on the 4-methyl-1,2,3-thiadiazole core provides a strong rationale for its investigation. The fungicidal, antiviral, and antimicrobial properties frequently associated with this scaffold suggest that the title compound could possess significant biological activity. This technical guide provides a comprehensive overview of the current knowledge on related compounds, offering valuable insights and methodologies for researchers poised to explore the potential of this enigmatic molecule. The path forward requires a systematic approach, beginning with robust synthesis and proceeding through comprehensive biological screening and mechanistic studies, to unlock the full potential of this promising chemical entity.

References

-

Fan, Z., et al. (2010). Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b][4][6][7]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(5), 2630–2636.

-

Encyclopedia.pub. (n.d.). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives.

-

Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. (2020). Parasitology Research.

-

Yang, X., et al. (2017). Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives. Chinese Chemical Letters, 28(2), 324-328.

-

Yin, G., et al. (2009). Synthesis and Biological Activity of Organotin 4-Methyl-1,2,3-thiadiazole-5-carboxylates and Benzo[2][6][7]thiadiazole-7-carboxylates. Journal of Agricultural and Food Chemistry, 57(2), 625–630.

-

Fan, Z., et al. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][4][6][7]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(5), 2630-2636.

-

Szafraniec-Szczęsny, J., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(21), 5026.

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2023). Molecules.

-

Wikipedia. (n.d.). Thiadiazole.

Sources

- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives [html.rhhz.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development, ensuring reproducibility, enabling the interpretation of biological activity, and securing intellectual property. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the unambiguous structure elucidation of the novel heterocyclic compound, N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. The 1,2,3-thiadiazole moiety is a crucial scaffold in medicinal chemistry, and precise characterization of its derivatives is paramount.[1] This document moves beyond a simple listing of techniques, offering a narrative grounded in the principles of causality and self-validation. We will detail a multi-technique approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and culminating in single-crystal X-ray Diffraction. Each section explains the "why" behind experimental choices, providing field-proven insights and detailed, actionable protocols for researchers.

Introduction: The Rationale for a Multi-Faceted Approach

The structure of this compound (Molecular Formula: C₅H₉N₃S, Molecular Weight: 143.21 g/mol ) presents a distinct analytical challenge.[] It combines a heterocyclic aromatic ring (4-methyl-1,2,3-thiadiazole) with a flexible aliphatic sidechain containing a secondary amine. While each component is simple, their combination requires a synergistic application of multiple analytical techniques to prevent ambiguity. A low-resolution mass spectrum might confirm the molecular weight, but it cannot distinguish between isomers. Similarly, IR spectroscopy can confirm the presence of functional groups but provides no information on their connectivity. NMR spectroscopy is the most powerful tool for mapping the molecular skeleton, but definitive spatial arrangement and confirmation of absolute structure are best achieved through X-ray crystallography.

This guide, therefore, is structured to follow a logical and efficient workflow, where the results from each experiment build upon the last, creating a self-validating cascade of evidence that converges on a single, unambiguous structural assignment.

Proposed Synthetic Pathway: Reductive Amination

A logical and high-yielding synthetic route is essential for obtaining the pure material required for analysis. Based on established organic chemistry principles, a one-pot reductive amination is the most efficient method for synthesizing the target compound.[3][4] This approach involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the desired amine.[5]

Proposed Reaction Scheme: 4-methyl-1,2,3-thiadiazole-5-carbaldehyde + Methylamine → [Imine Intermediate] --(Reduction)--> this compound

The precursor, 4-methyl-1,2,3-thiadiazole-5-carbaldehyde, can be synthesized from the corresponding carboxylic acid or ester, which are known in the literature.[6][7][8] The choice of reducing agent is critical; a mild reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is preferred because it selectively reduces the imine intermediate without affecting the aldehyde starting material.[5]

Experimental Protocol: Synthesis via Reductive Amination

-

To a stirred solution of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add methylamine (2.0 M solution in THF, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the pure this compound.

Mass Spectrometry: Confirming Molecular Identity

The first step in analyzing the purified product is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.

Causality: ESI is chosen to minimize fragmentation and maximize the abundance of the protonated molecular ion [M+H]⁺. This provides a clear and accurate measurement of the molecular mass.[9] An Orbitrap or Time-of-Flight (TOF) analyzer is used to achieve the high resolution necessary to confirm the elemental formula.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Ionization Mode | ESI Positive |

| Observed Ion | [M+H]⁺ |

| Elemental Formula | C₅H₁₀N₃S⁺ |

| Calculated m/z | 144.0590 |

| Measured m/z | 144.0590 ± 5 ppm |

Experimental Protocol: LC-HRMS Analysis

-

Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Inject the sample onto a C18 UPLC column coupled to a Q-Exactive Orbitrap mass spectrometer.

-

LC Method: Use a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes.

-

MS Method: Acquire data in positive ion mode over a scan range of m/z 100-500. Set resolution to 70,000.

-

Process the data to extract the accurate mass of the main analyte peak and use software to predict the elemental composition based on the exact mass and isotopic pattern.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For our target molecule, we expect to see characteristic vibrations for the N-H bond, C-H bonds, and vibrations associated with the thiadiazole ring.

Causality: The N-H stretch of a secondary amine is typically a single, medium-intensity band, which distinguishes it from the two-band stretch of a primary amine. The C=N and N=N stretching vibrations within the thiadiazole ring are expected in the fingerprint region.[10][11]

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, sharp | N-H stretch (secondary amine) |

| 2950-2800 | Medium | sp³ C-H stretch (methyl, methylene) |

| ~1620 | Medium-Weak | C=N stretch (thiadiazole ring) |

| ~1450 | Medium | C-H bend (methyl, methylene) |

| ~1380 | Medium-Weak | N=N stretch (thiadiazole ring) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the purified solid or liquid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is automatically background-subtracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Skeleton Map

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[1][12]

Causality: Each unique proton and carbon atom in the molecule will produce a distinct signal in the NMR spectrum. The chemical shift (δ) provides information about the electronic environment of the nucleus, the integration (for ¹H) reveals the number of protons, and the coupling constant (J) describes the connectivity to neighboring nuclei. 2D experiments correlate signals to reveal direct (HSQC) and long-range (HMBC) C-H connections, allowing for the assembly of the molecular fragments.[13]

¹H NMR Spectroscopy

Expected Signals:

-

A singlet for the thiadiazole-methyl protons.

-

A singlet for the methylene protons (CH₂).

-

A singlet for the N-methyl protons.

-

A broad singlet for the N-H proton, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

Expected Signals:

-

Two quaternary carbons for the thiadiazole ring.

-

One methylene carbon.

-

Two distinct methyl carbons.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Atom Label | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity, J (Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 (Thiadiazole-CH₃) | ~2.7 | s | ~12.0 |

| 2 (CH₂) | ~4.2 | s | ~45.0 |

| 3 (N-H) | ~1.8 | br s | - |

| 4 (N-CH₃) | ~2.5 | s | ~35.0 |

| 5 (Thiadiazole-C-CH₃) | - | - | ~150.0 |

| 6 (Thiadiazole-C-CH₂) | - | - | ~165.0 |

Note: Chemical shifts are predictive and based on analogous structures. Actual values may vary.[1][6]

2D NMR for Connectivity Confirmation

-

COSY (Correlation Spectroscopy): This experiment would show no correlations, as none of the proton environments are coupled to each other, confirming the singlet nature of all signals.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton signal to the carbon it is attached to.

-

The proton signal at ~2.7 ppm will correlate with the carbon at ~12.0 ppm (Thiadiazole-CH₃).

-

The proton signal at ~4.2 ppm will correlate with the carbon at ~45.0 ppm (CH₂).

-

The proton signal at ~2.5 ppm will correlate with the carbon at ~35.0 ppm (N-CH₃).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

-

Key Correlation 1: The methylene protons (H-2, ~4.2 ppm) should show a correlation to the quaternary thiadiazole carbon (C-6, ~165.0 ppm), definitively linking the side chain to the ring.

-

Key Correlation 2: The methylene protons (H-2, ~4.2 ppm) should also show a correlation to the N-methyl carbon (C-4, ~35.0 ppm), confirming the N-methylmethanamine structure.

-

Key Correlation 3: The thiadiazole-methyl protons (H-1, ~2.7 ppm) should correlate to both quaternary thiadiazole carbons (C-5 and C-6), confirming its position on the ring.

-

Visualization: NMR Connectivity Workflow

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire standard gradient-selected 2D COSY, HSQC, and HMBC spectra. Ensure the HMBC experiment is optimized to detect long-range couplings of ~8 Hz.

-

For confirmation of the N-H proton, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H signal should disappear.

X-ray Crystallography: The Ultimate Confirmation

While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure of the molecule in the solid state.[14][15] This technique is the gold standard for structural proof.

Causality: By diffracting X-rays off a well-ordered crystal lattice, one can calculate the electron density map of the molecule, revealing the precise spatial coordinates of each atom. This confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the crystal packing.[16][17]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: Dissolve a highly pure sample of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like DCM/hexane). Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. The goal is to obtain single, well-formed crystals of sufficient size (>0.1 mm).

-

Mounting: Select a suitable crystal under a microscope and mount it on a cryo-loop.

-

Data Collection: Place the mounted crystal on a diffractometer equipped with a cooled nitrogen stream (typically 100 K) to minimize thermal motion. A modern diffractometer with a CCD or CMOS detector is used to collect a full sphere of diffraction data.

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction patterns. The final output provides a detailed crystallographic information file (CIF) containing all atomic coordinates and geometric parameters.

Visualization: Structure Elucidation Funnel

Caption: The convergence of analytical techniques for structure proof.

Conclusion

The structure elucidation of this compound is a clear demonstration of the necessity of a modern, multi-technique analytical workflow. By systematically applying mass spectrometry to determine the molecular formula, infrared spectroscopy to identify functional groups, and a suite of 1D and 2D NMR experiments to map the atomic connectivity, a confident structural hypothesis can be formed. This hypothesis is then unequivocally confirmed by single-crystal X-ray diffraction, which provides the ultimate proof of structure. This guide has detailed not only the requisite protocols but also the scientific rationale underpinning each step, providing a robust framework for researchers engaged in the characterization of novel chemical entities.

References

- BenchChem. (n.d.). Confirming the Structure of 1,2,3-Thiadiazole Derivatives by NMR: A Comparative Guide.

- Chen, J., Jiang, Y., Yu, J.-T., & Cheng, J. (2016). TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole. The Journal of Organic Chemistry, 81(1), 271–275.

- MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.

- ResearchGate. (n.d.). Experimental IR spectra of thiadiazole derivative dissolved in CHCl....

- Wikipedia. (n.d.). Reductive amination.

- ACS Publications. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

- MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.

- ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1....

- ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.

- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.

- PubMed Central. (2025). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities.

- MDPI. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin.

- ChemicalBook. (n.d.). 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLIC ACID synthesis.

-

PubMed. (2007). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][1][6][10] Thiadiazine Derivatives. Magnetic Resonance in Chemistry, 45(3), 265-268. Retrieved from

- The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1.

- BOC Sciences. (n.d.). CAS 1060817-72-2 this compound.

- PubMed Central. (n.d.). (±)-N-[4-Acetyl-5-methyl-5-(4-methylcyclohex-3-enyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide.

- ResearchGate. (n.d.). Synthesis and X-ray diffraction data of (4 R )-methyl-3-(1-(4-chlorophenyl)-1 H -1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, C 14 H 13 ClN 4 O 3 S.

-

MDPI. (n.d.). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][6][10]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Retrieved from

- PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3, 4-b] [1,3,4] thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. (±)-N-[4-Acetyl-5-methyl-5-(4-methylcyclohex-3-enyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary biological evaluation of the novel compound, N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] This document outlines a logical, tiered screening cascade designed for researchers, scientists, and drug development professionals. The protocol begins with an essential in vitro cytotoxicity assessment to establish a therapeutic window, followed by primary antimicrobial and antifungal screens. Each experimental protocol is detailed with step-by-step methodologies, the scientific rationale behind key decisions, and guidelines for data interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Screening

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[2] This scaffold is of significant interest in pharmaceutical research due to its diverse and potent biological activities.[1][2] Derivatives of 1,2,3-thiadiazole have been reported to possess antibacterial, antifungal, antiviral, antitumor, and even insecticidal properties.[1][2] The inherent bioactivity of this chemical class provides a strong impetus for the biological evaluation of novel analogues such as this compound (Figure 1).

Figure 1: Chemical Structure of the Target Compound

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₉N₃S[]

-

Molecular Weight: 143.21 g/mol []

-

CAS Number: 1060817-72-2[]

A preliminary biological screen is a critical first step in the drug discovery process.[4] It aims to efficiently identify and prioritize compounds with potential therapeutic value. This guide proposes a screening cascade that begins with cytotoxicity testing, a foundational step to assess the compound's effect on cell viability and to determine appropriate, non-toxic concentrations for subsequent, more specific biological assays.[5][6]

The Screening Cascade: A Tiered Approach

A logical and resource-efficient approach to preliminary screening involves a multi-tiered strategy. This allows for early " go/no-go " decisions and ensures that more complex and resource-intensive assays are reserved for compounds that demonstrate initial promise.

Caption: A tiered workflow for the preliminary biological screening of the target compound.

Tier 1: In Vitro Cytotoxicity Assessment

Expertise & Experience: Before evaluating a compound for a specific therapeutic activity (e.g., antibacterial), it is imperative to understand its general toxicity to mammalian cells. An agent that kills bacteria but is equally or more toxic to human cells has a low therapeutic index and is unlikely to be a viable drug candidate. The MTT assay is a widely accepted, cost-effective, and reliable colorimetric method for this purpose.[5][6][7] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[5]

Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Culture a human cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous human cell line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[5][6] The inclusion of a non-cancerous line is crucial for assessing selectivity.[6]

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. A dose-response curve is then plotted to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Example Cytotoxicity Data

| Concentration (µM) | % Viability (MCF-7) | % Viability (HEK293) |

| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 |

| 1 | 95.2 ± 3.5 | 97.6 ± 2.5 |

| 10 | 78.4 ± 4.2 | 90.3 ± 3.1 |

| 25 | 52.1 ± 5.0 | 75.8 ± 4.5 |

| 50 | 25.6 ± 3.8 | 55.2 ± 3.9 |

| 100 | 5.3 ± 1.9 | 30.7 ± 2.8 |

| IC₅₀ (µM) | ~26 | ~60 |

A higher IC₅₀ value against the non-cancerous cell line (HEK293) compared to the cancer cell line (MCF-7) would suggest some level of selectivity, which is a desirable characteristic. For subsequent antimicrobial and antifungal assays, concentrations well below the IC₅₀ for the non-cancerous cell line should be used (e.g., ≤10 µM).

Tier 2: Antimicrobial & Antifungal Screening

Trustworthiness: The broth microdilution method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] It is a quantitative method that provides a precise measure of the compound's potency. Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) ensure reproducibility and comparability of results across different laboratories.[9]

Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation:

-

Bacteria: Select representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Culture them in Mueller-Hinton Broth (MHB).

-

Fungi: Select a representative yeast (e.g., Candida albicans) and a mold (e.g., Aspergillus fumigatus). Culture them in RPMI 1640 medium.[10][11]

-

Adjust the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the test wells.[9]

-

-

Compound Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth (MHB or RPMI). The concentration range should be selected based on the cytotoxicity data (e.g., 64 µg/mL down to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates. Typical conditions are 35°C for 18-24 hours for bacteria, 24-48 hours for Candida, and 48-72 hours for Aspergillus.[9]

-

-

MIC Determination:

Data Presentation and Interpretation

The results are summarized in a table format, allowing for easy comparison of the compound's activity against different microbial species.

Table 2: Example Antimicrobial and Antifungal Activity (MIC in µg/mL)

| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Yeast) | A. fumigatus (Mold) |

| Test Compound | 8 | >64 | 16 | 32 |

| Ciprofloxacin | 0.5 | 0.015 | N/A | N/A |

| Fluconazole | N/A | N/A | 1 | 64 |

In this example, the compound shows moderate activity against the Gram-positive bacterium S. aureus and some activity against the yeast C. albicans. It has limited activity against the Gram-negative bacterium and the mold at the concentrations tested. These results would justify further investigation into its antibacterial properties, particularly against other Gram-positive species.

Future Directions: Tier 3 and Beyond

Should the preliminary screen yield promising results (i.e., low MIC values and a favorable therapeutic index), the following advanced characterization studies would be logical next steps:

-

Enzyme Inhibition Assays: If a specific molecular target is hypothesized (e.g., an enzyme essential for bacterial cell wall synthesis), in vitro enzyme inhibition assays can confirm this mechanism.[12][13][14]

-

Receptor Binding Assays: For compounds suspected of interacting with host or microbial receptors, radioligand or fluorescence-based binding assays can quantify the binding affinity (Kᵢ or Kₐ).[15][16][17]

-

Mechanism of Action Studies: More in-depth cellular and molecular assays can be employed to elucidate how the compound exerts its biological effect, for example, by assessing cell membrane integrity, DNA synthesis, or protein synthesis.[18]

Caption: Logical workflow for advanced characterization of a promising hit compound.

Conclusion